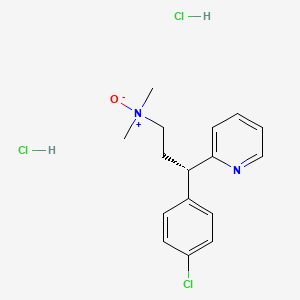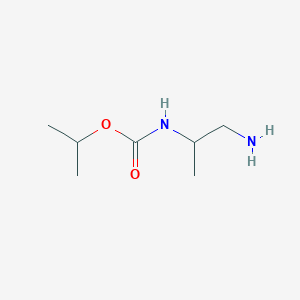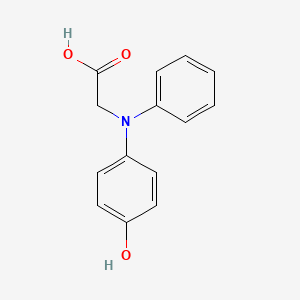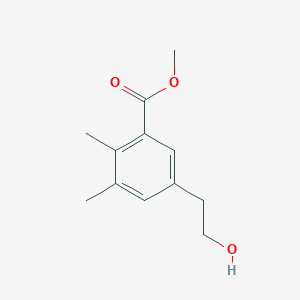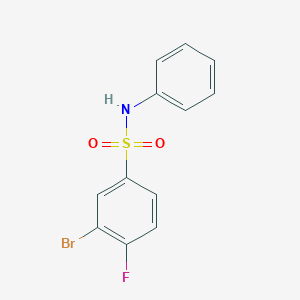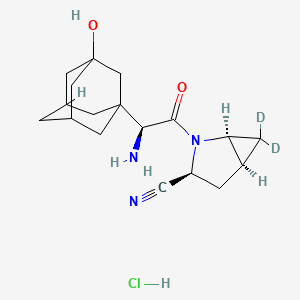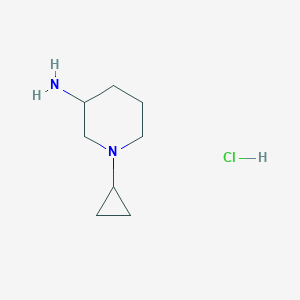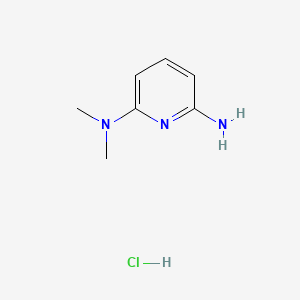
N,N-Dimethyl 2,6-pyridinediamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylpyridine-2,6-diamine Hydrochloride typically involves the reaction of 2,6-dimethylpyridine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N-dimethylpyridine-2,6-diamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylpyridine-2,6-diamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
N,N-dimethylpyridine-2,6-diamine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethylpyridine-2,6-diamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, influencing their reactivity and bonding properties. This interaction can affect various biochemical and catalytic processes, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: A precursor in the synthesis of N,N-dimethylpyridine-2,6-diamine Hydrochloride.
N,N-dimethylaniline: Another dimethylamine derivative with similar chemical properties.
4-Dimethylaminopyridine: A stronger base due to charge delocalization in its conjugate acid.
Uniqueness
N,N-dimethylpyridine-2,6-diamine Hydrochloride is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions. Its versatility and stability make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
2518265-78-4 |
|---|---|
Molecular Formula |
C7H12ClN3 |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
6-N,6-N-dimethylpyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-10(2)7-5-3-4-6(8)9-7;/h3-5H,1-2H3,(H2,8,9);1H |
InChI Key |
UFSQBYWQCIJUBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


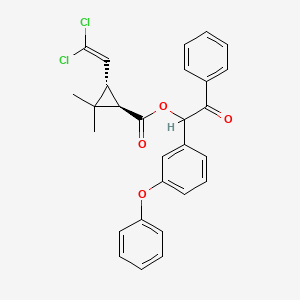
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
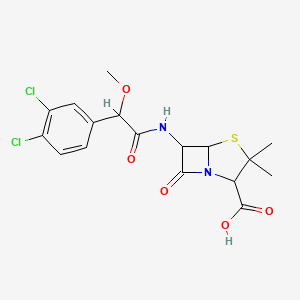
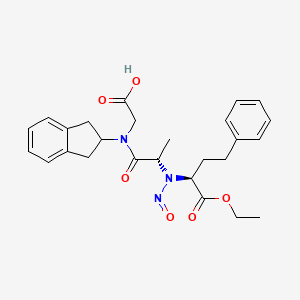
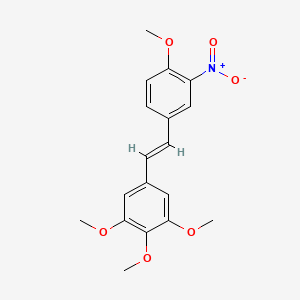
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
